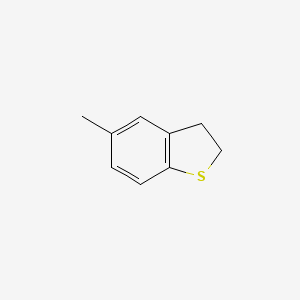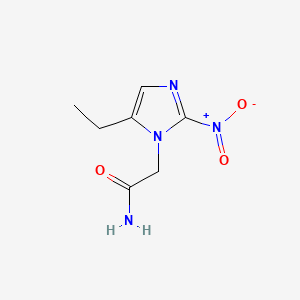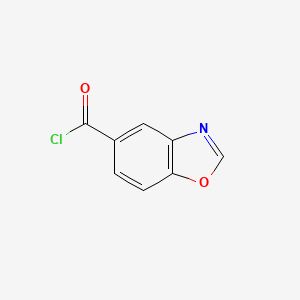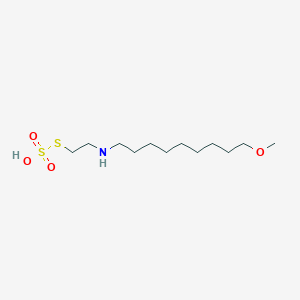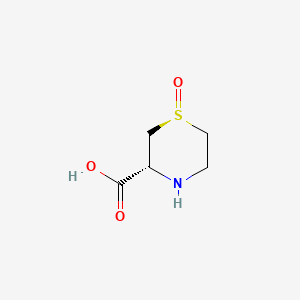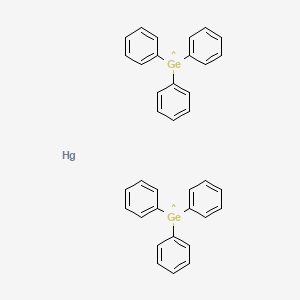
Mercury--triphenylgermyl (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury–triphenylgermyl (1/2) is a compound that features a unique combination of mercury and triphenylgermyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of mercury and germanium in the same molecule allows for unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–triphenylgermyl (1/2) typically involves the reaction of mercury salts with triphenylgermyl reagents. One common method is the reaction of mercury(II) chloride with triphenylgermyl lithium in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
While specific industrial production methods for Mercury–triphenylgermyl (1/2) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Mercury–triphenylgermyl (1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and triphenylgermyl oxide.
Reduction: Reduction reactions can convert the mercury center to elemental mercury.
Substitution: The triphenylgermyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and triphenylgermyl oxide.
Reduction: Elemental mercury and triphenylgermyl hydride.
Substitution: Various substituted triphenylgermyl compounds depending on the substituent used.
Scientific Research Applications
Mercury–triphenylgermyl (1/2) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the development of new materials with unique properties, such as semiconductors and sensors.
Mechanism of Action
The mechanism of action of Mercury–triphenylgermyl (1/2) involves interactions between the mercury and germanium centers with various molecular targets. The mercury center can form bonds with sulfur-containing molecules, while the germanium center can interact with oxygen and nitrogen-containing molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylgermyl chloride: Similar structure but lacks the mercury center.
Mercury(II) chloride: Contains mercury but lacks the triphenylgermyl group.
Triphenylgermyl hydride: Contains the triphenylgermyl group but lacks the mercury center.
Uniqueness
Mercury–triphenylgermyl (1/2) is unique due to the presence of both mercury and germanium in the same molecule
Properties
CAS No. |
23082-96-4 |
|---|---|
Molecular Formula |
C36H30Ge2Hg |
Molecular Weight |
808.5 g/mol |
InChI |
InChI=1S/2C18H15Ge.Hg/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H; |
InChI Key |
PSOZKBINOSKNEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


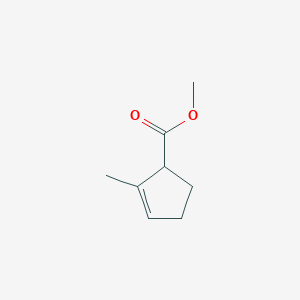
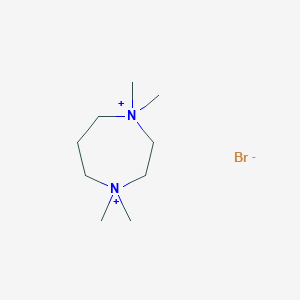
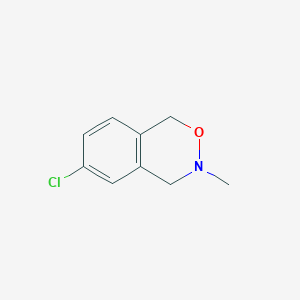
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
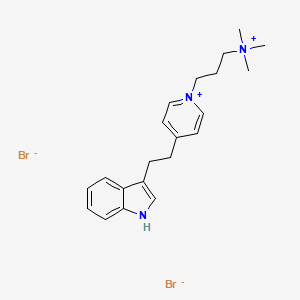
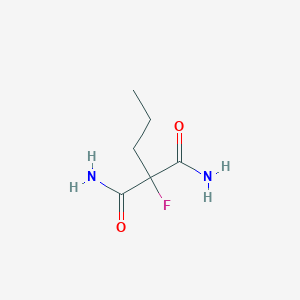

![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)
